1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-
Description
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is a polyunsaturated ketone with a 14-carbon backbone (tetradecatetraene) featuring conjugated double bonds at positions 1, 6, 9, and 12, a ketone group at position 5, and methyl substituents at positions 9 and 13.
Properties
CAS No. |
72927-82-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+ |
InChI Key |
CDQMGJIMWCZPBY-LFLKHMTOSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C |
Canonical SMILES |
CC(=CCC=C(C)CC=CC(=O)CCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.
Industrial Production Methods
In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- and related compounds identified in the evidence:
Key Observations:
Structural Complexity : The target compound’s linear chain contrasts sharply with the tetracyclic framework of the compound in , which introduces steric constraints and alters reactivity.
Functional Groups : The aromatic and polar substituents (e.g., hydroxyl/methoxy groups in ) enhance hydrophilicity compared to the purely aliphatic target compound.
Double Bond Conjugation: Shifts in double bond positions (e.g., 1,3,8,12 in vs.
Biological Relevance : Curcumin analogs () are well-studied for antioxidant properties, whereas the target compound’s biological profile remains unexplored in the evidence.
Biological Activity
Chemical Identity
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- (CAS Number: 72927-82-3) is a polyunsaturated ketone with the molecular formula and a molar mass of approximately 232.36 g/mol. This compound features a complex structure characterized by multiple double bonds and a carbonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H24O |
| Molar Mass | 232.36 g/mol |
| Density | 0.875 g/cm³ |
| Boiling Point | 336.1 °C |
| Flash Point | 149.8 °C |
Biological Activity
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exhibits a range of biological activities that have been documented in various studies. The following sections summarize key findings regarding its antioxidant properties, potential therapeutic applications, and mechanisms of action.
Antioxidant Activity
Research has demonstrated that this compound possesses significant antioxidant properties. In vitro studies have utilized various assays to evaluate its ability to scavenge free radicals and reduce oxidative stress:
- DPPH Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize DPPH radicals, indicating its potential as a natural antioxidant.
- Cupric Reducing Antioxidant Capacity (CUPRAC) : This method assesses the reducing power of the compound against copper ions, further supporting its antioxidant capability.
The results from these assays indicate that 1,6,9,12-Tetradecatetraen-5-one can effectively reduce oxidative damage in biological systems.
Anti-inflammatory Effects
In addition to its antioxidant properties, studies have suggested that this compound may exhibit anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of 1,6,9,12-Tetradecatetraen-5-one have yielded promising results. The compound has demonstrated activity against various bacterial strains in laboratory settings. This could lead to its application as a natural preservative or therapeutic agent in managing infections.
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in MDPI evaluated the antioxidant capacity of several compounds isolated from natural sources. Among these compounds was 1,6,9,12-Tetradecatetraen-5-one. The study found that it exhibited a high inhibition percentage in both DPPH and CUPRAC assays compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory pathways, researchers investigated the effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that treatment with 1,6,9,12-Tetradecatetraen-5-one significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
